molecular formula C14H14FN B2872263 2-(4-Fluorophenyl)-1-phenylethan-1-amine CAS No. 74533-87-2

2-(4-Fluorophenyl)-1-phenylethan-1-amine

Cat. No.: B2872263
CAS No.: 74533-87-2
M. Wt: 215.271
InChI Key: VXQDRYHDTUWMNI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-phenylethan-1-amine is an organic compound that belongs to the class of phenylethylamines It features a phenylethylamine backbone with a fluorine atom attached to the para position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-phenylethan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 4-fluoroacetophenone with phenylamine. The reaction typically proceeds as follows:

  • Step 1: Formation of the Imine Intermediate

      Reagents: 4-fluoroacetophenone, phenylamine

      Conditions: Acidic or basic catalyst, solvent (e.g., ethanol)

      Reaction: The carbonyl group of 4-fluoroacetophenone reacts with the amine group of phenylamine to form an imine intermediate.

  • Step 2: Reduction of the Imine Intermediate

      Reagents: Reducing agent (e.g., sodium borohydride or hydrogen gas with a metal catalyst)

      Conditions: Mild temperature, solvent (e.g., ethanol)

      Reaction: The imine intermediate is reduced to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluorobenzophenone or 4-fluorobenzaldehyde.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylethylamines.

Scientific Research Applications

2-(4-Fluorophenyl)-1-phenylethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom on the phenyl ring can influence the compound’s binding affinity and selectivity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-phenylethan-1-amine
  • 2-(4-Bromophenyl)-1-phenylethan-1-amine
  • 2-(4-Methylphenyl)-1-phenylethan-1-amine

Uniqueness

2-(4-Fluorophenyl)-1-phenylethan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9,14H,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQDRYHDTUWMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(4-fluorophenyl)-1-phenyl-1-ethanone-O-methyl oxime (1.34 g, 4.62 mmol) in 30 ml dry THF under nitrogen was added borane-THF complex (1.0M in THF, 23.1 ml, 23.1 mmol) and dry pyridine (10 ml) by syringe at 25° C. The resulting bi-phasic solution was refluxed with vigorous magnetic stirring for 16 hours. After the reaction was cooled to 25° C. and was quenched with 10% NaOH solution, hexanes (50 ml) were added and the layers were separated. The aqueous portion was extracted with hexanes again (40 ml). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo to yield a cloudy colorless syrup (3.55 g, 66% yield for two steps). Rf : 0.24 (EtOAc).
Name
2-(4-fluorophenyl)-1-phenyl-1-ethanone-O-methyl oxime
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
23.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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